molecular formula C7H13N B1584311 Octahydrocyclopenta[c]pyrrole CAS No. 5661-03-0

Octahydrocyclopenta[c]pyrrole

Cat. No.: B1584311
CAS No.: 5661-03-0
M. Wt: 111.18 g/mol
InChI Key: UZHVXJZEHGSWQV-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Octahydrocyclopenta[c]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Alkyl halides, sulfonyl chlorides, and other electrophilic reagents.

Major Products Formed

    Oxidation: Imides, amides.

    Reduction: Amines.

    Substitution: N-substituted derivatives.

Comparison with Similar Compounds

Octahydrocyclopenta[c]pyrrole can be compared with other similar heterocyclic compounds:

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in the synthesis of various biologically active molecules. Understanding its preparation methods, chemical reactions, and mechanism of action is crucial for harnessing its full potential in scientific research and industrial applications.

Properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-6-4-8-5-7(6)3-1/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHVXJZEHGSWQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30972049
Record name Octahydrocyclopenta[c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5661-03-0
Record name Octahydrocyclopenta[c]pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5661-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octahydrocyclopenta(c)pyrrole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005661030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octahydrocyclopenta[c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octahydrocyclopenta[c]pyrrole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes octahydrocyclopenta[c]pyrrole interesting for drug development?

A: Research suggests that this compound derivatives can act as triple reuptake inhibitors (TRIs), meaning they can simultaneously inhibit the reuptake of serotonin, norepinephrine, and dopamine in the brain. [] This makes them potentially valuable for treating conditions like depression, as current TRIs often show limited efficacy or unwanted side effects. []

Q2: Besides its potential as a TRI, are there other applications of this compound in medicinal chemistry?

A: Yes, research has also explored the use of this compound derivatives as potential antibacterial and antitubercular agents. [] Specifically, these compounds have demonstrated promising in vitro activity against Mycobacterium tuberculosis and various drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). []

Q3: How do these this compound-based antimicrobials work?

A: Studies suggest that the hydroxyl group in the this compound ring plays a crucial role in the antimicrobial activity. Docking studies indicate that this hydroxyl group interacts with a specific hydrophobic pocket in the bacterial ribosome, similar to the mechanism of action of linezolid, a known oxazolidinone antibiotic. [] This interaction inhibits bacterial protein synthesis, ultimately leading to bacterial death.

Q4: What are the implications of this compound's structure for its activity and potential as a drug?

A: The structure of this compound, particularly the presence of chiral centers, allows for the synthesis of various stereoisomers. This is crucial because different stereoisomers can exhibit distinct biological activities. For instance, in the development of oxazolidinone antimicrobial agents, researchers observed variations in potency against M. tuberculosis depending on the stereochemistry of the hydroxyl group in the this compound moiety. [] Understanding the structure-activity relationship is vital for optimizing the desired pharmacological properties and minimizing potential side effects.

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